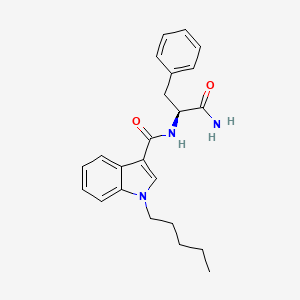
(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an indole core, a phenylpropanamide moiety, and a pentyl chain, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions using appropriate alkyl halides and strong bases.
Formation of the Phenylpropanamide Moiety: This step involves the reaction of an amino acid derivative with a suitable coupling reagent to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or indole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or indoles.
科学的研究の応用
(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Endomorphin-1: A tetrapeptide with a similar indole structure.
Endomorphin-2: Another tetrapeptide with structural similarities.
Synthetic Cannabinoid Receptor Agonists: Compounds with similar indole cores used in pharmacological research.
Uniqueness
(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial contexts.
特性
CAS番号 |
2365471-53-8 |
|---|---|
分子式 |
C23H27N3O2 |
分子量 |
377.5 g/mol |
IUPAC名 |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-pentylindole-3-carboxamide |
InChI |
InChI=1S/C23H27N3O2/c1-2-3-9-14-26-16-19(18-12-7-8-13-21(18)26)23(28)25-20(22(24)27)15-17-10-5-4-6-11-17/h4-8,10-13,16,20H,2-3,9,14-15H2,1H3,(H2,24,27)(H,25,28)/t20-/m0/s1 |
InChIキー |
JMCYJVVVJOZORS-FQEVSTJZSA-N |
異性体SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
正規SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















